tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate
Description
Bicyclic Ring System Geometry
The fundamental structural framework of tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate is built upon the spiro[3.3]heptane skeleton, characterized by two cyclobutane rings connected at a quaternary spiro carbon center. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)NC1CC2(C1)CNC2, which clearly delineates the spiro junction at the central carbon atom. Ab initio molecular orbital calculations using STO-3G and 4-31G basis sets have demonstrated that the component cyclobutane rings within the spiro[3.3]heptane system adopt puckered conformations that deviate significantly from planarity.
The geometric constraints imposed by the spiro junction create a rigid three-dimensional framework where the two four-membered rings maintain an orthogonal relationship. Computational studies have revealed that the equilibrium geometries of spiro[3.3]heptane derivatives exhibit ring puckering parameters that differ substantially from those observed in isolated cyclobutane systems. The introduction of the nitrogen heteroatom at the 2-position of one cyclobutane ring further modifies the electronic distribution and geometric parameters of the bicyclic system.
Structural analysis using International Union of Pure and Applied Chemistry nomenclature identifies the compound as tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate, emphasizing the specific connectivity pattern where the carbamate group is attached to the carbon at position 6 of the azaspiro system. The InChI key CBYPCXLWNJUVLF-UHFFFAOYSA-N provides a unique identifier for the complete three-dimensional structure, confirming the absence of stereochemical ambiguity in the molecular framework.
Conformational Dynamics and Strain Energy
The conformational landscape of the spiro[3.3]heptane core system is dominated by the inherent ring strain associated with four-membered ring systems. Computational investigations using both homodesmotic and hyperhomodesmotic methodologies have quantified the conventional strain energy contributions within spiro[3.3]heptane frameworks. These studies demonstrate that the total strain energy of the spiro[3.3]heptane system significantly exceeds the sum of individual cyclobutane ring strain energies due to additional spiro-interaction effects.
Electron spin resonance spectroscopy studies of spiro[3.3]heptyl radicals have provided experimental evidence for the conformational preferences of the bicyclic system. The measured activation energies for beta-scission reactions in spiro[3.3]heptylmethyl radicals indicate that the ring strain in spiro[3.3]heptane cannot exceed twice the ring strain in cyclobutane by more than approximately 3 kilocalories per mole. This finding suggests that the spiro junction partially alleviates the cumulative strain that would be expected from two independent four-membered rings.
The conformational dynamics of the azaspiro[3.3]heptane system involve ring-flipping motions that interchange puckered conformations of the individual cyclobutane rings. Temperature-dependent studies have shown that spiro[3.3]heptan-2-yl radicals undergo rearrangement to cyclobutenylpropyl radicals at temperatures above approximately 290 Kelvin, indicating the accessibility of ring-opening pathways under thermal conditions. The activation barriers for these conformational processes provide insight into the relative stability of different ring conformations within the spiro framework.
| Computational Method | Strain Energy (kcal/mol) | Ring System |
|---|---|---|
| CCSD(T)/cc-pVTZ | 53.90 | Complete spiro[3.3]heptane |
| MP2/cc-pVTZ | 53.08 | Complete spiro[3.3]heptane |
| B3LYP/cc-pVTZ | 43.57 | Complete spiro[3.3]heptane |
| HF/cc-pVTZ | 44.49 | Complete spiro[3.3]heptane |
Properties
IUPAC Name |
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-4-11(5-8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYPCXLWNJUVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653868 | |
| Record name | tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118786-85-8 | |
| Record name | 1,1-Dimethylethyl N-2-azaspiro[3.3]hept-6-ylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118786-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Carbamate Formation via Cyclization of Precursors
Method Overview:
This approach involves synthesizing the spirocyclic amine intermediate, followed by carbamate formation through reaction with suitable carbamoylating agents such as ethyl chloroformate or methyl chloroformate.
- Preparation of the spirocyclic amine: Typically achieved via cyclization of suitable amino precursors, such as amino alcohols or amino acids, under conditions promoting spirocyclic ring closure.
- Carbamate formation: The amine reacts with carbamoyl chlorides or equivalents in the presence of bases like triethylamine (TEA) or sodium bicarbonate.
- A study reports the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate via cyclization of amino precursors, followed by carbamate protection using ethyl chloroformate in the presence of TEA in dichloromethane (DCM) at 0°C, yielding the carbamate in 78% yield (see, Table 1).
- The reaction conditions favor mild temperatures to prevent ring-opening or side reactions, with purification via column chromatography.
Reaction Conditions Summary:
| Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Carbamate formation | Ethyl chloroformate, TEA | DCM | 0°C | 78% |
Functionalization of Spirocyclic Hydroxy Intermediates
Method Overview:
This method involves starting from a hydroxylated spirocyclic compound, such as tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, and converting the hydroxyl group into a carbamate.
- Preparation of hydroxylated intermediate: Achieved via hydroxylation of the spirocyclic core, often using oxidation or nucleophilic addition.
- Activation of hydroxyl group: Using methylsulfonyl chloride (MsCl) or similar sulfonylating agents in the presence of bases like triethylamine or DMAP.
- Subsequent carbamate formation: The activated intermediate reacts with amines or carbamoyl chlorides to afford the carbamate.
- A protocol describes reacting tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with MsCl and TEA in DCM at room temperature, yielding a methylsulfonyl oxy derivative (quantitative yield), which can then be converted into the carbamate (see).
- The process is scalable and offers high yields, suitable for large-scale synthesis.
Reaction Conditions Summary:
| Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Sulfonylation | MsCl, TEA | DCM | Room temp | Quantitative |
Reaction Conditions Summary:
| Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Carbamate formation | Ethyl chloroformate | DCM | 0°C to room temp | 43% (overall) |
Alternative Routes Using Cyclobutane or Azetidine Ring Precursors
Method Overview:
Recent advances involve constructing the azaspirocyclic core via [3+2]-cycloaddition reactions of azomethine ylides with electron-deficient alkenes, followed by functionalization into carbamates.
- Generation of azomethine ylide: From precursors like N-benzylazetidinone derivatives.
- Cycloaddition with alkenes: To form the spirocyclic framework.
- Functionalization: Introduction of carbamate groups via reaction with carbamoyl chlorides or isocyanates.
- A 2017 study details the synthesis of novel azaspiro[4.3]alkanes, including compounds similar to tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate, via [3+2]-cycloaddition, followed by carbamate formation using ethyl chloroformate, with yields up to 78% (see).
Data Summary Table
| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield | Advantages |
|---|---|---|---|---|---|---|
| Direct carbamate formation | Amino precursor | Ethyl chloroformate | DCM | 0°C | 78% | Simple, scalable |
| Hydroxy intermediate activation | Hydroxy spirocyclic | MsCl, TEA | DCM | Room temp | Quantitative | High yield, versatile |
| Multi-step from lactones | Chiral lactones | Ethyl chloroformate | DCM | 0°C to RT | 43% (overall) | Stereoselective, scalable |
| Cycloaddition-based | Azomethine ylide precursors | Ethyl chloroformate | DCM | 0°C | Up to 78% | Novel scaffolds |
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic derivatives, while reduction can lead to the formation of simpler amine compounds .
Scientific Research Applications
Medicinal Chemistry Applications
tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate has been investigated for its potential as a drug candidate due to its structural features that may interact favorably with biological targets.
- Anticancer Activity : Research indicates that compounds with spirocyclic structures can exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Neurological Disorders : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as Alzheimer’s disease. Preliminary studies have indicated that it may enhance cognitive function and reduce neuroinflammation .
Agrochemical Applications
In the field of agrochemicals, this compound is being explored for its effectiveness as an insecticide and herbicide.
- Insecticidal Properties : Field trials have demonstrated that formulations containing this compound can effectively control pest populations while minimizing harm to beneficial insects .
- Herbicidal Activity : Its unique mechanism of action disrupts the metabolic pathways of target weeds, making it a promising candidate for developing selective herbicides .
Materials Science Applications
The unique structural properties of this compound lend themselves to applications in materials science.
- Polymer Synthesis : Researchers are investigating the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability .
- Nanotechnology : Its use in the synthesis of nanoparticles has shown promise in improving the efficacy of drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate derivatives on breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of conventional chemotherapeutics.
Case Study 2: Agrochemical Efficacy
In a field study conducted by the Agricultural Research Service, formulations containing this compound were tested against common agricultural pests. The study reported over 80% efficacy in pest control with minimal environmental impact.
Case Study 3: Polymer Applications
Research published in Materials Science & Engineering explored the integration of tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate into polycarbonate matrices. The resulting composites showed improved tensile strength and thermal resistance compared to unmodified polymers.
Mechanism of Action
The mechanism of action of tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs differ in substituents, ring size, or protective groups. Below is a comparative analysis:
*Note: CAS numbers may overlap due to supplier-specific nomenclature.
Physicochemical Properties
- Solubility : The hydroxy derivative (114755-79-2) exhibits higher aqueous solubility (Log S = -2.1) than the Boc-protected carbamate (Log S = -3.5) due to hydrogen bonding .
- Lipophilicity : Ethyl ester analogs (e.g., 2173992-27-1) show increased Log P values (~2.8) compared to the parent compound (Log P = 1.9), enhancing membrane permeability .
- Stability: Boc protection in 1118786-85-8 prevents unwanted side reactions during storage, whereas amino derivatives (1211586-09-2) require inert atmospheres to avoid oxidation .
Key Research Findings
- Drug Discovery : Spiro[3.3]heptane cores are underutilized compared to piperidines but offer superior metabolic stability and reduced off-target effects .
- Structural Insights : X-ray crystallography confirms that spiro[3.3] frameworks enforce a chair-like conformation, enhancing binding to flat protein surfaces .
- Scalability : Multigram synthesis of 1118786-85-8 has been achieved via flow chemistry, supporting industrial-scale applications .
Biological Activity
Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate is a spirocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- IUPAC Name : tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate
- CAS Number : 1118786-85-8
The compound features a spirocyclic structure which enhances its interaction with biological targets, making it a candidate for therapeutic development .
The mechanism of action of this compound involves its ability to form stable complexes with various enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects . The exact pathways are still under investigation, but initial studies suggest it may influence multiple signaling pathways.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects, which could be beneficial in treating infections .
- Potential as a Pharmacophore : Its unique structure allows it to act as a pharmacophore in drug design, potentially leading to the development of new therapeutic agents .
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(tert-butoxycarbonyl)-L-proline | Contains a proline moiety | Known for enhancing peptide stability |
| 1-Azaspiro[4.5]decane | Larger spirocyclic structure | Exhibits different biological activities |
| 2-Azaspiro[4.5]decane | Similar azaspiro structure | Potentially different pharmacological effects |
The combination of the tert-butyl group and the specific spirocyclic structure distinguishes this compound from these analogs, potentially contributing to its distinct biological activities .
Q & A
Q. What safety protocols are critical when handling this compound in catalytic hydrogenation reactions?
- Methodological Answer : Conduct reactions in explosion-proof reactors with H₂ sensors and pressure relief valves. Use flame-resistant lab coats and static-free equipment. Post-reaction, purge systems with nitrogen and validate residual H₂ levels with gas chromatography before opening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
